(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol
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Overview
Description
(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol is a complex organic compound characterized by its unique structure, which includes a phenanthroline moiety and a binaphthyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the binaphthyl backbone, followed by the introduction of the phenanthroline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The final step usually involves the purification of the compound using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenanthroline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Coordination: The phenanthroline moiety can chelate metal ions, affecting their reactivity and stability.
Catalytic Activity: The compound can act as a catalyst in various organic reactions, facilitating processes like hydrogenation and oxidation.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
(3-Chloropropyl)trimethoxysilane: Used in the modification of surfaces and materials.
Properties
IUPAC Name |
3-(1,10-phenanthrolin-2-yl)-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N2O/c41-38-32(33-21-19-27-17-16-26-13-8-22-39-36(26)37(27)40-33)23-28-12-5-7-15-30(28)35(38)34-29-14-6-4-11-25(29)18-20-31(34)24-9-2-1-3-10-24/h1-23,41H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAASXRARXERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C6=NC7=C(C=CC8=C7N=CC=C8)C=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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